molecular formula C16H15Cl2NO2 B2752963 Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate CAS No. 903469-84-1

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate

Cat. No.: B2752963
CAS No.: 903469-84-1
M. Wt: 324.2
InChI Key: HCPULTBLUMHZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate is a chemical compound with the molecular formula C16H15Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a dichlorobenzylamine group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate can be synthesized through a selective palladium-catalyzed amination reaction. This process involves reacting 2-chloro-5-iodopyridine with ethyl 4-aminobenzoate in the presence of a palladium catalyst (Palladium(II) acetate), a ligand such as rac-BINAP, and a base like cesium carbonate. The reaction conditions typically include a controlled temperature and inert atmosphere to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Condensation Reactions: The compound can form condensation products with other amines or aldehydes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The dichlorobenzylamine group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate hydrochloride
  • 2,4-Disubstituted thiazoles

Uniqueness

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate is unique due to its specific structural features, such as the combination of the ethyl ester and dichlorobenzylamine groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-21-16(20)11-4-7-14(8-5-11)19-10-12-3-6-13(17)9-15(12)18/h3-9,19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPULTBLUMHZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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